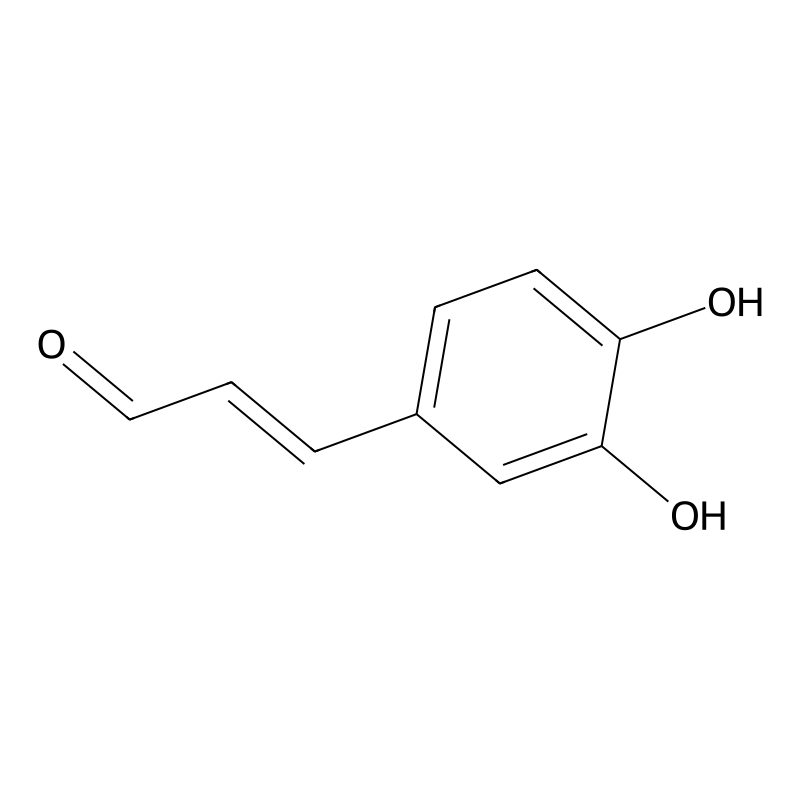

Caffeic aldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Caffeic aldehyde is a natural product found in Daphnia pulex, Apis cerana, and other organisms with data available.

Caffeic aldehyde (3,4-dihydroxycinnamaldehyde) is a high-value phenylpropanoid intermediate featuring a catechol moiety conjugated with an α,β-unsaturated aldehyde [1]. In industrial and advanced laboratory settings, it serves as a critical precursor for the synthesis of complex polyphenols, modified lignins, and bioactive derivatives. Unlike its highly ubiquitous carboxylic acid counterpart, caffeic acid, the terminal aldehyde in caffeic aldehyde provides a highly reactive electrophilic center [2]. This structural distinction makes it a preferred procurement choice for applications requiring direct cross-metathesis, Schiff base formation, or Horner-Wadsworth-Emmons (HWE) olefination without the need for prior carboxylate activation, thereby streamlining synthetic workflows and improving overall processability[2].

Buyers frequently attempt to substitute caffeic aldehyde with the cheaper and more widely available caffeic acid, but this substitution fundamentally alters the synthetic and enzymatic reactivity of the starting material [1]. Caffeic acid requires aggressive and often low-yield activation steps—such as conversion to an acyl chloride or CoA-thioester—to participate in carbon-carbon bond-forming reactions or reductive aminations [1]. Furthermore, in enzymatic assays targeting the monolignol pathway, such as those measuring cinnamoyl-CoA reductase (CCR) or caffeic acid 3-O-methyltransferase (COMT) activity, caffeic acid cannot act as the direct substrate or product standard[2]. Consequently, substituting the aldehyde with the acid leads to increased synthetic steps, higher reagent costs, and complete assay failure in targeted metabolic pathway studies.

Enhanced Synthetic Efficiency in Olefin Cross-Metathesis

In synthetic workflows requiring the extension of the phenylpropanoid chain, caffeic aldehyde demonstrates superior processability compared to caffeic acid. The terminal aldehyde allows for direct participation in Horner-Wadsworth-Emmons (HWE) reactions and cross-metathesis without prior activation [1]. Studies on enal cross-metathesis utilizing ruthenium-based catalysts show that cinnamaldehyde derivatives like caffeic aldehyde can achieve near-quantitative conversions under mild or solvent-free conditions. In contrast, utilizing caffeic acid requires protection of the catechol and activation of the carboxylic acid, adding at least two synthetic steps and reducing overall yield due to intermediate losses [1].

| Evidence Dimension | Synthetic steps required for chain extension |

| Target Compound Data | 1 step (direct olefination/metathesis) |

| Comparator Or Baseline | Caffeic acid (requires ≥3 steps: protection, activation, reduction/olefination) |

| Quantified Difference | Elimination of 2+ synthetic steps |

| Conditions | Ruthenium-catalyzed cross-metathesis or HWE olefination |

Procuring the aldehyde directly eliminates multi-step carboxylate activation, significantly reducing time and reagent overhead in complex polyphenol synthesis.

Superior Antioxidant Capacity vs. Base Cinnamaldehydes

When selecting an antioxidant additive or standard, caffeic aldehyde provides a potent combination of the electrophilic enal structure and the highly reducing catechol ring. Quantitative DPPH radical scavenging assays demonstrate that caffeic aldehyde exhibits an antioxidant capacity comparable to caffeic acid, but significantly outperforms both Vitamin C and base cinnamaldehyde [1]. Specifically, the addition of the 3,4-dihydroxy motif to the cinnamaldehyde backbone lowers the IC50 for DPPH scavenging drastically, making caffeic aldehyde a highly efficient radical scavenger in lipid and aqueous systems where base cinnamaldehyde shows negligible activity[1].

| Evidence Dimension | DPPH Radical Scavenging Capacity |

| Target Compound Data | Highly potent (comparable to caffeic acid, superior to Vitamin C) |

| Comparator Or Baseline | Cinnamaldehyde (weak/negligible antioxidant activity) |

| Quantified Difference | Massive increase in radical scavenging capability due to the catechol moiety |

| Conditions | In vitro DPPH radical scavenging assay |

For material formulations requiring both an aldehyde cross-linker and built-in oxidative stability, caffeic aldehyde provides dual functionality that base cinnamaldehyde lacks.

Absolute Specificity as a Substrate/Standard in Monolignol Pathway Assays

In agricultural and bioenergy research focused on lignin modification, accurate quantification of pathway intermediates is critical. Caffeic aldehyde is the specific product of caffeoyl-CoA reduction by cinnamoyl-CoA reductase (CCR) and the direct substrate for caffeic acid 3-O-methyltransferase (COMT) to form coniferyl aldehyde [1]. In enzymatic assays, utilizing caffeic acid or generic phenolics fails to measure these specific enzymatic fluxes. Quantifications using LC-MS/MS rely on authentic caffeic aldehyde standards to accurately track the diversion of metabolites between the G-lignin and S-lignin pathways, a metric that cannot be calibrated using caffeic acid [1].

| Evidence Dimension | Substrate viability for COMT and product standard for CCR |

| Target Compound Data | Direct substrate/product (100% assay compatibility) |

| Comparator Or Baseline | Caffeic acid (0% compatibility for these specific enzymatic steps) |

| Quantified Difference | Absolute requirement for pathway-specific enzymatic measurement |

| Conditions | In vitro enzyme kinetic assays (CCR, COMT) and LC-MS/MS metabolomics |

Laboratories engineering low-recalcitrance biomass must procure the exact aldehyde intermediate to validate enzyme activity and metabolic flux accurately.

Precursor for Advanced Polymer Cross-Linking

Due to the dual reactivity of the catechol ring and the α,β-unsaturated aldehyde, caffeic aldehyde is highly suited for synthesizing functionalized polymers and hydrogels. The aldehyde group allows for rapid Schiff-base formation or reductive amination with amine-containing polymers, bypassing the EDC/NHS coupling required for caffeic acid [1].

Analytical Standard for Lignin Biosynthesis Metabolomics

In bioenergy crop engineering, tracking the flow of carbon through the phenylpropanoid pathway is essential. Caffeic aldehyde serves as an indispensable analytical standard for LC-MS/MS quantification of CCR and COMT enzyme activities, enabling researchers to accurately map metabolic branch points[2].

Synthesis of Bioactive Cinnamaldehyde Derivatives

For medicinal chemistry programs targeting oxidative stress, caffeic aldehyde is the optimal starting material. Its pre-formed enal structure allows for direct derivatization via cross-metathesis to generate extended conjugated systems, bypassing the low-yield reduction steps required if starting from caffeic acid [1].